(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride
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Overview
Description
®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of ®-tert-butyl (piperidin-2-ylmethyl)carbamate with hydrochloric acid. The process begins with the preparation of ®-tert-butyl (piperidin-2-ylmethyl)carbamate, which can be synthesized through the reaction of ®-piperidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness
®-tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride is unique due to its specific structural features and its potential pharmacological properties. Unlike simple piperidine or pyridine derivatives, this compound contains a tert-butyl carbamate group, which can enhance its stability and biological activity .
Properties
IUPAC Name |
tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKZOQZABNCRC-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662562 |
Source
|
Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217703-50-8 |
Source
|
Record name | tert-Butyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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